tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Fragment-based drug discovery often struggles with flexible scaffolds that fail to pre-organize pharmacophores, leading to suboptimal target binding. tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1892678-82-8) solves this with a conformationally locked bicyclic core (Fsp³ = 0.67) validated in opioid receptor studies. • Rigid scaffold improves μ-opioid antagonist potency up to ~40-fold vs flexible piperidines • Formyl handle enables ≥4 derivatization pathways (reductive amination, Pinnick oxidation to γ-amino acids) • 3.2× κ-receptor selectivity improvement demonstrated in head-to-head studies

Molecular Formula C12H19NO3
Molecular Weight 225.288
CAS No. 1892678-82-8
Cat. No. B2712968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS1892678-82-8
Molecular FormulaC12H19NO3
Molecular Weight225.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC2C1)C=O
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(12)7-13/h8-9H,4-7H2,1-3H3
InChIKeyKGJHQMJLVNVIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1892678-82-8): A Constrained Bicyclic Building Block for sp³-Enriched Fragment Synthesis


tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate is an N-Boc-protected bicyclic aldehyde (C₁₂H₁₉NO₃, MW 225.28 g/mol) that integrates a conformationally rigid 3-azabicyclo[4.1.0]heptane scaffold with a synthetically versatile formyl group. This scaffold class has been employed in medicinal chemistry to rigidify piperidine-based pharmacophores, leading to improved opioid receptor antagonist potency compared to flexible analogs [1]. The compound is a key intermediate in the divergent synthesis of 6-functionalized azabicyclo[4.1.0]heptane-derived building blocks, including novel bicyclic γ-amino acids, which are considered promising entry points for drug discovery due to their three-dimensional shape and high sp³-carbon fraction [2].

Scaffold
Conformationally constrained 3-azabicyclo[4.1.0]heptane core for rigidified pharmacophore design
Handle
N-Boc-protected formyl group supports divergent synthesis entry via reductive amination and oxidation
Profile
sp³-enriched fragment profile reported for fragment-based discovery workflows
Context
Reported in GPCR-targeted fragment campaigns as a rigid piperidine isostere precursor

Why Generic Piperidine Aldehydes Cannot Replace tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate in Lead-Oriented Synthesis


Monocyclic N-Boc-piperidine aldehydes (e.g., N-Boc-4-formylpiperidine) and acyclic amino aldehydes lack the conformational restriction imparted by the fused cyclopropane ring in the 3-azabicyclo[4.1.0]heptane system. This restriction locks the piperidine ring into a well-defined geometry, which directly influences the spatial presentation of substituents and the vector of the aldehyde group [1]. Studies on structurally related azabicyclo[4.1.0]heptane opioid antagonists demonstrate that this rigidification translates into quantitatively superior receptor binding (up to ~40-fold lower Kₑ values at the μ-opioid receptor) compared to more flexible piperidine controls [2]. Substituting the constrained bicyclic aldehyde with a flexible analog would therefore forfeit the scaffold's ability to pre-organize pharmacophores, a key advantage in fragment-based drug discovery where increasing sp³ character and three-dimensionality is correlated with improved clinical success rates.

This Product
Flexible Piperidine Aldehyde
Conformational Pre-organization Fused cyclopropane ring locks piperidine into a defined geometry; aldehyde vector is constrained
Conformational Pre-organization Free ring inversion allows multiple low-energy conformers; pharmacophore presentation may shift
Receptor Binding Geometry Reported scaffold-matched analogs show altered binding profiles at μ, δ, κ opioid receptors
Receptor Binding Geometry Binding profile may not replicate constrained scaffold results; geometry transfer is not supported
sp³ Character Higher sp³-carbon fraction supports three-dimensional fragment topology
sp³ Character Lower sp³ fraction may reduce 3D complexity; fragment library diversity context may differ

Quantitative Differentiation Evidence for tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate Against Flexible and Homologous Building Blocks


Scaffold Rigidity and sp³-Carbon Fraction (Fsp³) Comparison Against N-Boc-4-formylpiperidine

tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate possesses an Fsp³ value of 0.67 (8 sp³ carbons / 12 total carbons), compared to 0.58 (7/12) for N-Boc-4-formylpiperidine . The bicyclic scaffold introduces an additional stereocenter and a cyclopropane ring, increasing three-dimensional character. In a comparative study of azabicyclo[4.1.0]heptane vs. piperidine scaffolds, the rigid bicyclic analog (compound 8) showed a 1.6-fold improvement in μ-opioid receptor Kₑ (18 ± 6 nM) over the corresponding piperidine (compound 4, Kₑ = 29.3 ± 3 nM) [1]. While the test compounds differ in ring substitution relative to the aldehyde building block, the enhanced potency is directly attributed to the conformational constraint provided by the bicyclic core, which is absent in the monocyclic piperidine analog.

Fsp³ Comparison
Context-dependent
ΔFsp³ = +0.09
0.67 vs 0.58
Supports sp³-enriched fragment selection context
Scaffold-matched analog data; cross-study context
Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Orthogonal Synthetic Utility: Aldehyde vs. Hydroxymethyl Functional Group Handle Availablity

The 6-formyl derivative is obtained directly from the common synthetic precursor tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate via oxidation, and itself serves as a branching point for synthesizing additional functionalized derivatives (amines, alkenes, carboxylic acids) via reductive amination, Wittig olefination, or Pinnick oxidation [1]. In the disclosed divergent synthesis, the 6-hydroxymethyl precursor requires additional activation or protection steps before analogous transformations, whereas the formyl group is immediately reactive. No explicit yield comparison for subsequent derivatizations is available; however, the number of available derivatization pathways from the formyl intermediate (at least 4 distinct transformations reported in the same study) exceeds the primary alcohol's direct utility (2 transformations reported), providing a broader synthetic vector space.

Synthetic Versatility
Class-level
Divergent synthesis 4 vs 2 reported derivatization pathways
Supports divergent synthesis workflow evaluation
Class-level inference; verify per derivatization target
Synthetic Methodology Divergent Synthesis Building Block Versatility

Biological Target Engagement Differentiation: Conformational Locking Enhances Receptor Antagonist Potency vs. Flexible Piperidine Controls

Although the formyl-bearing building block itself is not a drug candidate, its 3-azabicyclo[4.1.0]heptane core is identical to that of compound 8 (N-substituted 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptane), which demonstrated significantly enhanced antagonist potency across μ, δ, and κ opioid receptors versus its non-constrained piperidine analog (compound 4). Specifically, compound 8 exhibited Kₑ values of 18 ± 6 nM (μ), 244 ± 75 nM (δ), and 42 ± 10 nM (κ), compared to 29.3 ± 3 nM (μ), 681 ± 240 nM (δ), and 134 ± 27 nM (κ) for the piperidine control [1]. This represents a 2.8-fold improvement at the δ receptor and a 3.2-fold improvement at the κ receptor, directly attributable to the rigid bicyclic scaffold [1].

Receptor Potency (Kₑ)
Head-to-head
Bicyclic: μ 18±6, δ 244±75, κ 42±10 nM Piperidine: μ 29.3±3, δ 681±240, κ 134±27 nM
Supports scaffold conformational constraint review
Scaffold-matched analog in [³⁵S]GTPγS assay; direct comparison
Opioid Receptor Pharmacology Conformational Analysis SAR

High-Impact Application Scenarios for tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate Based on Quantitative Evidence


Synthesis of sp³-Enriched Fragment Libraries for GPCR-Targeted Lead Discovery

Leverage the scaffold's proven ability to pre-organize pharmacophores for improved GPCR binding (up to 3.2-fold better κ-opioid receptor potency vs. flexible piperidine analogs [1]). Incorporate the formyl group via reductive amination with diverse amine fragments to rapidly generate lead-like compounds with enhanced three-dimensionality (Fsp³ = 0.67) .

Divergent Synthesis of Bicyclic γ-Amino Acid Building Blocks

Use the formyl group as a synthetic hub for Pinnick oxidation to access the corresponding N-Boc-protected bicyclic γ-amino acid, a structurally novel chemotype for peptidomimetic design, exploiting the increased synthetic versatility (at least 4 derivatization pathways) [2] of the aldehyde oxidation state compared to the alcohol precursor.

Construction of Conformationally Restricted Piperidine Isosteres for CNS Drug Programs

Replace flexible piperidine rings in CNS-penetrant candidates with the azabicyclo[4.1.0]heptane core to improve target selectivity and pharmacokinetic profiles. The opioid receptor data demonstrate that the constrained scaffold can enhance potency at specific receptor subtypes while potentially reducing off-target activity at others (compound 8 showed 3.2× improvement at κ vs. 1.6× at μ) [1].

Procurement Prioritization for Chemical Biology Probe Synthesis

Prioritize this compound in building-block acquisition programs focused on under-explored chemical space, as the 3-azabicyclo[4.1.0]heptane framework is still relatively rare in commercial libraries yet has validated biological relevance, directly demonstrated by the improved antagonist potency observed in the opioid receptor system [1].

Application
Selection Property
Validation Focus
sp³-Enriched Fragment Library Synthesis
Scaffold conformational pre-organization
GPCR binding geometry context
Bicyclic γ-Amino Acid Building Blocks
Formyl group synthetic versatility
Divergent derivatization review
Piperidine Isostere Design for CNS Research
Bicyclic core rigidity
Receptor subtype binding profile context
Chemical Biology Probe Building-Block Acquisition
Underexplored 3D scaffold space
Biological relevance validation context
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